4-Fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride

Description

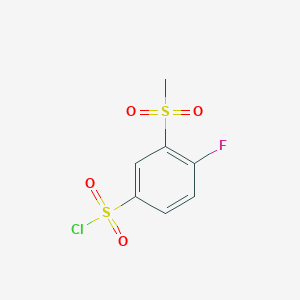

4-Fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride (CAS 1188525-46-3) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₆ClFO₄S₂ and a molecular weight of 272.70 g/mol . Its structure features a fluorine atom at the para position and a methanesulfonyl (-SO₂CH₃) group at the meta position relative to the sulfonyl chloride (-SO₂Cl) moiety . The compound is characterized by its high reactivity due to the electron-withdrawing effects of both the fluorine and methanesulfonyl groups, which activate the sulfonyl chloride for nucleophilic substitution reactions. Predicted collision cross-section (CCS) data for its adducts, such as [M+H]+ (157.2 Ų) and [M+Na]+ (167.7 Ų), highlight its ion mobility properties in mass spectrometry .

Handling requires caution, as it carries hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage) . Its primary applications include pharmaceutical and agrochemical synthesis, where sulfonyl chlorides serve as intermediates for sulfonamide formation .

Properties

IUPAC Name |

4-fluoro-3-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO4S2/c1-14(10,11)7-4-5(15(8,12)13)2-3-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXOANSRXCHLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride typically involves the sulfonylation of a fluorobenzene derivative. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with methanesulfonyl chloride in the presence of a suitable base, such as pyridine, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction: It can be reduced to form corresponding sulfinyl or thiol derivatives under specific conditions.

Oxidation: The compound can be oxidized to form sulfonic acids or other higher oxidation state derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfinyl and Thiol Derivatives: Formed from reduction reactions.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to serve as a versatile building block in the synthesis of biologically active molecules. Its sulfonyl chloride group is particularly reactive, making it suitable for the formation of sulfonamides, which are crucial in drug development.

- Therapeutic Potential : Compounds derived from 4-fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride have been explored for their potential anti-inflammatory and anti-allergic properties. For instance, derivatives of this compound can be combined with other active agents to enhance therapeutic efficacy against conditions such as asthma and allergic reactions .

Bioconjugation Chemistry

This compound is recognized for its utility in bioconjugation processes, where it acts as an activating agent for the covalent attachment of biomolecules to solid supports.

- Protein Modification : It has been used to modify protein side chains effectively, including those of tyrosine and lysine residues, facilitating studies in proteomics through techniques like fluorine nuclear magnetic resonance (NMR) spectroscopy . This modification enhances the detection sensitivity and specificity of proteins in complex biological samples.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent in various synthetic pathways.

- Sulfonamide Formation : The sulfonyl chloride functionality allows for straightforward conversion to sulfonamides through reaction with amines. This reaction is fundamental in synthesizing pharmaceutical compounds .

- Fluorination Reactions : The presence of fluorine in the compound makes it a valuable intermediate for further fluorination reactions, which are essential in developing fluorinated pharmaceuticals known for their enhanced metabolic stability and bioavailability .

Case Study 1: Synthesis of Sulfonamides

Research has demonstrated that this compound can be reacted with various amines to yield sulfonamides with promising biological activity. For example, studies have shown that these sulfonamides exhibit significant anti-inflammatory effects in vitro .

Case Study 2: Protein Labeling

In a study focused on protein labeling, researchers utilized this compound to modify proteins selectively. The resultant labeled proteins were analyzed using NMR spectroscopy, revealing insights into protein dynamics and interactions within cellular environments .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4-Fluoro-3-methoxybenzenesulfonyl Chloride (CAS 887266-97-9)

- Molecular Formula : C₇H₆ClFO₃S

- Key Differences :

- Substitutes the methanesulfonyl (-SO₂CH₃) group with a methoxy (-OCH₃) group.

- Methoxy is an electron-donating group (EDG), reducing the electron-withdrawing effect on the aromatic ring compared to the methanesulfonyl group in the main compound.

- Lower molecular weight (248.69 g/mol ) due to the absence of a sulfur atom in the methoxy substituent.

- Implications :

4-(3-Fluorophenoxy)benzenesulfonyl Chloride (CID 18072641)

- Molecular Formula : C₁₂H₈ClFO₃S

- Key Differences: Incorporates a 3-fluorophenoxy substituent via an ether linkage, increasing steric bulk and molecular weight (290.71 g/mol). Extended aromatic system alters electronic properties; the fluorophenoxy group introduces moderate electron withdrawal.

- Implications :

3-Chloro-4-fluorobenzenesulfonyl Chloride

- Molecular Formula : C₆H₃Cl₂FO₂S

- Key Differences :

- Substitutes the methanesulfonyl group with a chlorine atom at the meta position.

- Lacks the sulfonyl group’s electron-withdrawing effect, relying solely on fluorine and chlorine for activation.

- Lower molecular weight (229.06 g/mol ) and simpler structure.

- Implications: Reduced reactivity compared to the main compound due to weaker electron withdrawal. Potential for regioselective reactions influenced by chlorine’s steric and electronic effects .

4-Fluoro-3-methyl-5-nitrobenzenesulfonyl Chloride (CAS 1423031-66-6)

- Molecular Formula: C₇H₅ClFNO₄S

- Key Differences: Features a nitro (-NO₂) group at position 5 and a methyl (-CH₃) group at position 3. Nitro is a stronger electron-withdrawing group than methanesulfonyl, intensifying the sulfonyl chloride’s reactivity. Molecular weight (253.64 g/mol) is lower than the main compound.

- Implications: Higher reactivity in substitution reactions due to the nitro group’s strong electron withdrawal. Potential instability under high temperatures or reducing conditions due to the nitro group .

Comparative Data Table

Key Research Findings

- Reactivity Trends : The presence of methanesulfonyl and nitro groups significantly enhances sulfonyl chloride reactivity compared to methoxy or chloro substituents .

- Analytical Differentiation : Collision cross-section data (e.g., 157.2 Ų for the main compound) enable precise identification in mass spectrometry workflows .

- Safety Considerations : Compounds with nitro groups (e.g., CAS 1423031-66-6) may pose additional hazards, such as thermal instability, compared to the main compound .

Biological Activity

4-Fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

- Chemical Name : this compound

- CAS Number : 1188525-46-3

- Molecular Formula : C7H6ClFNO4S2

- Molecular Weight : 287.72 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific biochemical pathways. Similar compounds have demonstrated the following mechanisms:

- Inhibition of IGF-1R : This compound interacts with the insulin-like growth factor 1 receptor (IGF-1R), inhibiting its activity and subsequently affecting downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.

- Antimicrobial Activity : Compounds with similar structures have shown potent antileishmanial and antimalarial activities, indicating potential use against parasitic infections.

Anticancer Properties

Research indicates that sulfonamide derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The inhibition of IGF-1R leads to reduced tumor growth in preclinical models.

Antimicrobial Effects

This compound has been studied for its antimicrobial properties, particularly against mycobacterium tuberculosis. Compounds that share structural similarities have shown significant inhibition of bacterial growth.

Study on Cancer Cell Lines

In a laboratory study, treatment with this compound resulted in:

- Cell Proliferation Inhibition : A dose-dependent decrease in viability was observed in breast and lung cancer cell lines.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls.

Study on Antimicrobial Activity

A separate study evaluated the compound's efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Escherichia coli | 2.0 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

The results suggest that the compound possesses significant antibacterial properties, particularly against mycobacterial infections.

Pharmacokinetics

The pharmacokinetic profile of sulfonamide derivatives indicates that they can be administered orally with improved bioavailability compared to other compounds in the same class. Studies suggest that these compounds are well absorbed and distributed within tissues, which enhances their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-3-methanesulfonylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation and fluorination of a benzene precursor. A common approach involves reacting benzene derivatives with chlorosulfonic acid followed by fluorination agents (e.g., HF or KF). For example, analogous sulfonyl chlorides like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are synthesized under inert atmospheres using solvents such as dichloromethane to minimize side reactions .

- Key Variables : Temperature (e.g., maintaining ≤40°C to prevent decomposition), solvent polarity (to stabilize intermediates), and stoichiometric ratios of sulfonating/fluorinating agents.

Q. How can purity and structural integrity be confirmed after synthesis?

- Analytical Workflow :

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Structural Confirmation :

- Mass Spectrometry : Compare fragmentation patterns with NIST databases (e.g., as in for trifluoromethyl analogs) .

- NMR : Look for characteristic shifts (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.3 ppm for methanesulfonyl groups) .

- Purification : Recrystallization in chloroform/hexane mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) .

Q. What are the stability considerations for this compound during storage?

- Storage Guidelines :

- Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group .

- Avoid moisture; use molecular sieves in storage containers.

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent affect the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Electronic Effects : The fluorine atom at the 4-position increases electrophilicity at the sulfonyl chloride via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). This is corroborated by studies on 3-chloro-4-fluorobenzenesulfonyl chloride, where fluorine enhances reactivity by 20–30% compared to non-fluorinated analogs .

- Experimental Design : Compare reaction rates with 3-methanesulfonylbenzenesulfonyl chloride (non-fluorinated control) using kinetic assays (e.g., UV-Vis monitoring of thiocyanate displacement).

Q. What contradictions exist in reported spectroscopic data for fluorinated sulfonyl chlorides, and how can they be resolved?

- Data Conflicts : For example, NIST mass spectra ( ) for trifluoromethyl analogs show fragmentation patterns inconsistent with some academic reports due to instrument calibration differences .

- Resolution Strategy :

- Cross-validate using multiple techniques (e.g., FT-IR for functional groups, X-ray crystallography for unambiguous structure determination).

- Reference high-purity commercial standards (e.g., Thermo Scientific’s 97% purity sulfonyl chlorides) for baseline comparisons .

Q. How can this compound be utilized in designing enzyme inhibitors for medicinal chemistry applications?

- Case Study : The sulfonyl chloride group serves as a reactive handle for covalent binding to cysteine residues in target proteins. For example, analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide ( ) demonstrate antimicrobial activity via inhibition of bacterial dihydropteroate synthase .

- Methodology :

- Synthesize sulfonamide derivatives by reacting with amines.

- Screen for bioactivity using MIC assays (microbial) or kinase inhibition profiles (cancer targets).

Key Research Challenges

- Contradictory Reactivity Data : Fluorine’s ortho-directing effects may compete with sulfonyl chloride’s meta-directing behavior in electrophilic substitutions, requiring precise regioselectivity controls .

- Synthetic Scalability : Multi-step synthesis (sulfonation → fluorination → purification) yields ≤50% in lab-scale trials; explore flow chemistry for improved efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.